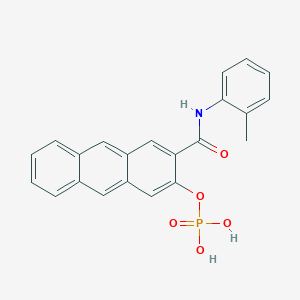
Naphthol as-gr phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Naphthol as-gr phosphate is a useful research compound. Its molecular formula is C22H18NO5P and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: C22H16NO5PNa2
- Molecular Weight: 451.32 g/mol
Naphthol AS-GR phosphate serves as a substrate for phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. Upon hydrolysis, it releases naphthol AS-GR, which can subsequently react with diazonium salts to form insoluble azo-dyes, resulting in distinct coloration useful for various assays.
Histochemistry
This compound is primarily employed as a substrate for acid and alkaline phosphatases in histochemical studies. The compound produces highly insoluble dark green stains, which are critical for visualizing enzyme activity in tissue samples.
Table 1: Staining Properties in Histochemistry
| Application Type | Enzyme Type | Stain Color | Solubility |
|---|---|---|---|
| Histochemical Staining | Acid Phosphatase | Dark Green | Insoluble |
| Alkaline Phosphatase | Dark Green | Insoluble |
Biochemistry
In biochemical assays, this compound is noted for its intense green fluorescence, making it suitable for detecting enzyme activities and other biochemical substances in various assays.
Case Study Example:
In a study assessing enzyme activities in different biological samples, the use of this compound allowed researchers to successfully quantify phosphatase activity with high sensitivity and specificity. The fluorescence intensity correlated well with enzyme concentration.
Medical Diagnostics
The compound is utilized in diagnostic assays to detect enzyme activities related to various diseases. Its ability to produce a stable colorimetric response aids in the identification of pathological conditions through enzyme activity assessment.
Table 2: Diagnostic Applications
| Diagnostic Application | Target Enzyme | Detection Method |
|---|---|---|
| Enzyme Activity Testing | Acid Phosphatase | Colorimetric Assay |
| Alkaline Phosphatase | Fluorescent Assay |
Industrial Applications
In the industrial sector, this compound is used in the production of dyes and stains for textiles, leather, and paper. Its staining properties are leveraged to create vibrant colors that are resistant to fading.
Properties
Molecular Formula |
C22H18NO5P |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C22H18NO5P/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27/h2-13H,1H3,(H,23,24)(H2,25,26,27) |
InChI Key |
AODGGAXCSNLSHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















